3-Methyl-benzo[d]isoxazole-4-boroniic acid
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Overview
Description
3-Methyl-benzo[d]isoxazole-4-boroniic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a 3-methyl-benzo[d]isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the boronic acid group: This is commonly done via the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-benzo[d]isoxazole-4-boroniic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in the Suzuki-Miyaura coupling reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
3-Methyl-benzo[d]isoxazole-4-boroniic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules for studying enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications would depend on the specific biological system being studied.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring.
4-Methylphenylboronic acid: Similar structure but with a methyl group on the phenyl ring.
Benzo[d]isoxazole-4-boronic acid: Lacks the methyl group on the benzo[d]isoxazole ring.
Uniqueness: 3-Methyl-benzo[d]isoxazole-4-boroniic acid is unique due to the presence of both the 3-methyl group and the benzo[d]isoxazole ring, which can influence its reactivity and potential applications. The combination of these structural features can provide distinct advantages in specific synthetic and biological contexts.
Properties
IUPAC Name |
(3-methyl-1,2-benzoxazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-8-6(9(11)12)3-2-4-7(8)13-10-5/h2-4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDPVWVMHWWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NOC2=CC=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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